molecular formula C12H10BrNO3 B1425186 5-(3-Bromo-phenyl)-oxazole-4-carboxylic acid ethyl ester CAS No. 885274-09-9

5-(3-Bromo-phenyl)-oxazole-4-carboxylic acid ethyl ester

Cat. No.: B1425186
CAS No.: 885274-09-9
M. Wt: 296.12 g/mol
InChI Key: QBOUJAYOCAOVOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Bromo-phenyl)-oxazole-4-carboxylic acid ethyl ester is an organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to an oxazole ring and an ethyl ester group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Bromo-phenyl)-oxazole-4-carboxylic acid ethyl ester typically involves the following steps:

    Bromination: The starting material, phenyl oxazole, undergoes bromination using bromine in the presence of a suitable catalyst to introduce the bromine atom at the desired position on the phenyl ring.

    Carboxylation: The brominated phenyl oxazole is then subjected to carboxylation to introduce the carboxylic acid group at the 4-position of the oxazole ring.

    Esterification: Finally, the carboxylic acid derivative is esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in achieving efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

5-(3-Bromo-phenyl)-oxazole-4-carboxylic acid ethyl ester undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

    Hydrolysis: Acidic or basic conditions are used for hydrolysis, with reagents like hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction Products: Reduced derivatives with fewer oxygen-containing functional groups.

    Hydrolysis Products: The corresponding carboxylic acid and ethanol.

Scientific Research Applications

5-(3-Bromo-phenyl)-oxazole-4-carboxylic acid ethyl ester has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 5-(3-Bromo-phenyl)-oxazole-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The bromine atom and the oxazole ring play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-phenyl-oxazole-4-carboxylic acid ethyl ester
  • 3-Bromo-phenyl-oxazole-4-carboxylic acid methyl ester
  • 5-(4-Bromo-phenyl)-oxazole-4-carboxylic acid ethyl ester

Uniqueness

5-(3-Bromo-phenyl)-oxazole-4-carboxylic acid ethyl ester is unique due to the specific position of the bromine atom on the phenyl ring and the presence of the ethyl ester group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

ethyl 5-(3-bromophenyl)-1,3-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO3/c1-2-16-12(15)10-11(17-7-14-10)8-4-3-5-9(13)6-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBOUJAYOCAOVOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC=N1)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30693060
Record name Ethyl 5-(3-bromophenyl)-1,3-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30693060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885274-09-9
Record name Ethyl 5-(3-bromophenyl)-1,3-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30693060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3-Bromo-phenyl)-oxazole-4-carboxylic acid ethyl ester
Reactant of Route 2
Reactant of Route 2
5-(3-Bromo-phenyl)-oxazole-4-carboxylic acid ethyl ester
Reactant of Route 3
Reactant of Route 3
5-(3-Bromo-phenyl)-oxazole-4-carboxylic acid ethyl ester
Reactant of Route 4
Reactant of Route 4
5-(3-Bromo-phenyl)-oxazole-4-carboxylic acid ethyl ester
Reactant of Route 5
Reactant of Route 5
5-(3-Bromo-phenyl)-oxazole-4-carboxylic acid ethyl ester
Reactant of Route 6
Reactant of Route 6
5-(3-Bromo-phenyl)-oxazole-4-carboxylic acid ethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.